tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate
Description
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is a carbamate-protected organic compound featuring a 3-oxoisoindolin core. The isoindolinone moiety (a bicyclic structure with a lactam group) confers unique electronic and steric properties, while the tert-butyl carbamate group enhances stability and modulates reactivity.
Properties
IUPAC Name |
tert-butyl N-[(3-oxo-1,2-dihydroisoindol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBFZFFHNIYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Direct Reaction of Isocyanates or Chlorides
Methodology:
One common approach involves reacting tert-butyl carbamate with suitable electrophiles such as chlorides or activated intermediates derived from isoindolinone derivatives. This method typically employs nucleophilic attack on activated carbon centers, often under inert atmospheres and controlled temperatures.
- Use of tert-butyl carbamate (also known as Boc-amine) as the nitrogen source.
- Activation of the 3-oxoisoindolin-5-yl methyl precursor via chlorination or formation of reactive intermediates.
- Catalysis with palladium or other transition metals for cross-coupling reactions, especially when introducing aromatic or heteroaryl groups.
Representative Data:
In a study involving palladium-catalyzed cross-coupling, tert-butyl carbamate was reacted with brominated isoindolinone derivatives under reflux in 1,4-dioxane with cesium carbonate as base, achieving yields of approximately 57%. The reaction involved a catalytic system with Pd(II) acetate and phosphine ligands, facilitating the formation of the carbamate linkage (see source).
Amidation of Activated Carboxylic Acid Derivatives
Methodology:
Another prevalent method involves activating the carboxylic acid group of isoindolinone derivatives (e.g., via HATU or DCC coupling agents) followed by nucleophilic attack with tert-butyl carbamate.
- Activation of the carboxylic acid with coupling reagents like HATU in DMF or DCM.
- Addition of tert-butyl carbamate as the nucleophile.
- Stirring at room temperature or slight heating for 16–24 hours.
- Purification through chromatography.
Research Findings:
A typical reaction using HATU in DMF with DIPEA as base yields the carbamate product in moderate to high yields (~50-70%). For example, reacting 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chloro-benzoic acid with tert-butyl carbamate under these conditions produced the desired carbamate after purification, demonstrating the method’s efficiency (see source).
Reductive Amination of Isoindolinone Derivatives
Methodology:
Reductive amination provides an alternative route where aldehyde or ketone functionalities on isoindolinone are reacted with tert-butyl carbamate derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
- Reaction of the isoindolinone ketone with paraformaldehyde and tert-butyl carbamate in dichloroethane.
- Addition of sodium triacetoxyborohydride as a mild reducing agent.
- Stirring at ambient temperature overnight.
- Acidic work-up with HCl to quench and isolate the product.
Research Data:
This method has been successfully employed, with yields around 50-60%, and allows for selective formation of the carbamate-linked isoindolinone derivatives without over-reduction or side reactions (see source).
Multi-step Synthesis Involving Halogenation and Subsequent Nucleophilic Substitution
Methodology:
A multi-step approach involves halogenation of the isoindolinone core, followed by nucleophilic substitution with tert-butyl carbamate derivatives.
Operational Summary:
- Bromination or chlorination at specific positions on the isoindolinone ring.
- Nucleophilic displacement of halogens with tert-butyl carbamate under basic conditions.
- Purification by chromatography or recrystallization.
Research Findings:
This approach is effective for introducing the carbamate group at specific positions, with yields varying from 40–70% depending on the halogenation efficiency and substitution conditions.
Data Table Summarizing Preparation Methods
| Method | Reagents | Catalysts/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nucleophilic Attack | tert-Butyl carbamate + activated isoindolinone | Reflux, inert atmosphere | 50-70% | Straightforward, high specificity | Requires activated intermediates |
| Carbodiimide-mediated Amidation | Carboxylic acid + tert-butyl carbamate + HATU/DIPEA | Room temp, 16-24 h | 50-70% | Mild, versatile | Sensitive to moisture, side reactions possible |
| Reductive Amination | Isoindolinone ketone + paraformaldehyde + sodium triacetoxyborohydride | Ambient, overnight | 50-60% | Selective, mild | Limited to suitable functional groups |
| Halogenation + Nucleophilic Substitution | Halogenated isoindolinone + tert-butyl carbamate | Reflux, base | 40-70% | Site-specific functionalization | Multi-step, longer process |
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized isoindolinone derivatives, while reduction results in alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the specific target.
Comparison with Similar Compounds
Structural and Reactivity Differences
Core Heterocycle :
- The 3-oxoisoindolin core in the target compound contains a lactam ring, enabling strong hydrogen bonding and polarity, which may enhance solubility in polar solvents compared to benzoxazole or thiazole analogs.
- Benzoxazole () and benzoisoxazole () analogs lack the lactam but feature aromatic N-O systems, which may reduce polarity but increase thermal stability.
- Functional Groups: The amino group in benzoxazole () and benzoisoxazole () derivatives enhances nucleophilicity, making these compounds suitable for coupling reactions. In contrast, the oxo group in the target compound’s isoindolinone may direct reactivity toward electrophilic substitution or hydrogen-bond-mediated interactions.
- Stereoelectronic Effects: The thiazole derivative () contains an electron-withdrawing chlorine atom, which could stabilize negative charges and alter electronic distribution compared to the electron-rich isoindolinone core.
Biological Activity
Tert-butyl ((3-oxoisoindolin-5-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.27 g/mol. The compound contains a tert-butyl group, an isoindoline moiety, and a carbamate functional group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes that are critical in cancer progression.
- Modulation of Signaling Pathways : It may influence pathways such as STAT3 signaling, which is implicated in various malignancies.
Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 2.5 | Inhibition of BRAF signaling |
| MOLM-16 (Leukemia) | 1.8 | STAT3 degradation |
| SU-DHL-1 (Lymphoma) | 2.0 | Induction of apoptosis |
These findings indicate that the compound exhibits significant antiproliferative effects across different cancer types.
Case Studies
-
Case Study: Melanoma Treatment
In a xenograft model using A375 cells, treatment with this compound resulted in a 50% reduction in tumor volume after two weeks, demonstrating its potential as an effective therapeutic agent against melanoma. -
Case Study: Leukemia
The compound was tested on MOLM-16 cells, where it showed a dose-dependent decrease in cell viability and induced apoptosis at concentrations above 1 µM, suggesting its role as a pro-apoptotic agent in leukemia treatment.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is compared with structurally similar compounds in Table 2.
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| Tert-butyl N-(piperidin-2-ylmethyl)carbamate | 4.0 | Simpler structure, less potent |
| Tert-butyl N-[2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindolin] | 3.0 | More complex but less selective |
This comparison highlights the enhanced potency and selectivity of this compound over its analogs.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
